molecular formula C25H26N4O4 B2838182 5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921580-80-5

5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2838182
CAS No.: 921580-80-5
M. Wt: 446.507
InChI Key: LHYSFEJAAKAHTN-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by functionalization at various positions to introduce the methoxyethyl, methoxyphenethyl, and phenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide: shares structural similarities with other pyrazolo[4,3-c]pyridine derivatives, which are known for their diverse biological activities.

    Other similar compounds: include various substituted pyrazolo[4,3-c]pyridines, which differ in the nature and position of their substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-14-13-28-16-21(24(30)26-12-11-18-7-6-10-20(15-18)33-2)23-22(17-28)25(31)29(27-23)19-8-4-3-5-9-19/h3-10,15-17H,11-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYSFEJAAKAHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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